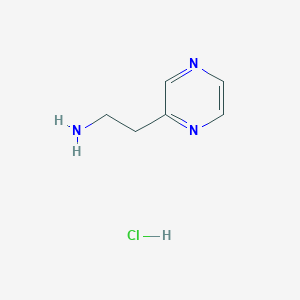

2-Pyrazin-2-yl-ethylamine hydrochloride

Description

Significance as a Heterocyclic Amine Scaffold in Medicinal Chemistry

The pyrazine (B50134) moiety is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural feature imparts unique physicochemical properties to molecules that incorporate it, influencing factors such as solubility, basicity, and the ability to form hydrogen bonds. In medicinal chemistry, the pyrazine ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.

2-Pyrazin-2-yl-ethylamine hydrochloride provides a readily available starting material for researchers to introduce the pyrazin-ethylamine motif into larger, more complex molecules. The primary amine group of the ethylamine (B1201723) side chain offers a reactive site for a variety of chemical transformations, allowing for the construction of diverse molecular libraries. These libraries can then be screened for activity against various biological targets. The pyrazine ring itself can also be further functionalized, adding another layer of structural diversity.

The incorporation of the 2-pyrazin-2-yl-ethylamine scaffold has been explored in the development of compounds targeting a range of diseases. Research has indicated its utility as a building block in the synthesis of potential therapeutics for neurological disorders and oncology. chemimpex.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a critical interaction for the binding of drugs to their biological targets, such as enzymes and receptors.

Historical Context and Evolution of Research on Pyrazine-Containing Compounds

The study of pyrazine-containing compounds dates back to the 19th century. One of the earliest synthesis methods for the pyrazine ring was the Staedel–Rugheimer pyrazine synthesis, first reported in 1876. This was followed by the Gutknecht pyrazine synthesis in 1879. These early discoveries laid the groundwork for the exploration of this class of heterocyclic compounds.

Initially, much of the interest in pyrazines was driven by their prevalence in nature, often contributing to the aroma and flavor of various foods. However, as the 20th century progressed, the biological activities of pyrazine derivatives became increasingly apparent. A significant milestone in the history of pyrazine-containing compounds in medicine was the discovery of the antitubercular activity of pyrazinamide (B1679903), a simple derivative of pyrazinecarboxamide. This discovery highlighted the therapeutic potential of this heterocyclic scaffold and spurred further research into the synthesis and biological evaluation of novel pyrazine derivatives.

Over the years, the synthetic methodologies for creating substituted pyrazines have evolved significantly, allowing for more complex and diverse structures to be assembled. This has been paralleled by advancements in analytical techniques, enabling researchers to better understand the structure-activity relationships of these compounds.

Current Landscape of Research and Development

The current research landscape for pyrazine-containing compounds, including those derived from this compound, is vibrant and multifaceted. In medicinal chemistry, there is a continued focus on designing and synthesizing novel pyrazine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Recent studies have explored the creation of hybrid molecules that combine the pyrazine scaffold with other pharmacophores to enhance biological activity. For example, pyrazine derivatives have been incorporated into compounds designed as inhibitors of specific enzymes or as ligands for particular receptors involved in disease processes.

Beyond medicinal chemistry, the unique electronic properties of the pyrazine ring have led to its investigation in the field of materials science. Pyrazine-containing polymers and other functional materials are being explored for their potential applications in electronics and optics.

The versatility of this compound as a synthetic intermediate ensures its continued relevance in academic and industrial research. Its ability to serve as a foundational piece for the construction of complex and biologically active molecules positions it as a key tool for future discoveries in drug development and other scientific disciplines.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 159630-86-1 |

| Molecular Formula | C₆H₉N₃·HCl |

| Molecular Weight | 159.62 g/mol |

| Appearance | Yellow to Brown Solid |

| Purity | ≥95.0% |

| InChI Key | BRCZMQXTZBZJBJ-UHFFFAOYSA-N |

Table 2: Examples of Bioactive Compounds Featuring a Pyrazine Scaffold

| Compound Name | Therapeutic Area/Activity |

| Pyrazinamide | Antitubercular |

| Bortezomib | Anticancer (Proteasome inhibitor) |

| Amiloride | Diuretic |

| Glipizide | Antidiabetic |

Properties

IUPAC Name |

2-pyrazin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCZMQXTZBZJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Pyrazin 2 Yl Ethylamine Hydrochloride

Synthetic Routes to 2-Pyrazin-2-yl-ethylamine Hydrochloride as a Precursor

The synthesis of this compound is a multi-step process that relies on the controlled functionalization of the pyrazine (B50134) ring, followed by the elaboration and reduction of a side chain. The hydrochloride salt is typically formed in the final step to improve the compound's stability and handling characteristics.

Advanced Synthetic Strategies and Yield Optimization

A prevalent and effective strategy for synthesizing 2-Pyrazin-2-yl-ethylamine involves the reduction of a nitrile precursor, pyrazine-2-acetonitrile. This approach can be optimized by carefully selecting reagents and reaction conditions to maximize yield and purity.

The synthesis begins with a 2-halopyrazine, such as 2-chloropyrazine, which can be prepared by heating pyrazine with chlorine at elevated temperatures. youtube.com The halogen atom serves as a leaving group for a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) to introduce the acetonitrile (B52724) moiety, yielding pyrazine-2-acetonitrile.

The critical step is the reduction of the nitrile group to a primary amine. This transformation can be achieved through several advanced methods:

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts such as Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), or Rhodium on Alumina (Rh/Al₂) are effective. Optimization involves adjusting temperature, pressure, solvent, and catalyst loading to achieve high conversion rates while minimizing side reactions like hydrogenolysis of the pyrazine ring.

Chemical Reduction: Potent reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) is highly effective for converting nitriles to primary amines. An alternative is the use of sodium borohydride (NaBH₄) in combination with a catalyst like cobalt(II) chloride (CoCl₂).

Following the reduction, the resulting free base, 2-pyrazin-2-yl-ethylamine, is converted to its hydrochloride salt. This is typically accomplished by dissolving the amine in a suitable organic solvent, such as ethanol or diethyl ether, and treating it with a solution of hydrogen chloride (HCl). The salt precipitates from the solution and can be isolated by filtration.

Below is a data table summarizing common reduction methods for the conversion of pyrazine-2-acetonitrile.

| Method | Reagents & Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C, Ethanol/Ammonia, High Pressure | High yield, clean reaction, scalable | Requires specialized high-pressure equipment, potential for ring reduction |

| Lithium Aluminum Hydride Reduction | 1. LiAlH₄, Anhydrous THF or Et₂O; 2. H₂O/NaOH quench | Highly effective, rapid reaction | Highly reactive/pyrophoric reagent, requires strict anhydrous conditions |

| Sodium Borohydride Reduction | NaBH₄, CoCl₂, Methanol | Milder conditions, easier handling than LiAlH₄ | May require catalyst optimization for high yields |

Regioselective Synthesis and Stereochemical Control

Regioselectivity: The synthesis is inherently regioselective, provided the starting material is a 2-substituted pyrazine. The functionalization at the C-2 position of the pyrazine ring dictates the final structure. Methods for the regioselective functionalization of pyrazine and related scaffolds are crucial for ensuring the correct isomer is produced. nih.govacs.orgacs.orgnih.gov Starting with 2-chloropyrazine, for instance, ensures that the ethylamine (B1201723) side chain is introduced exclusively at the desired position.

Stereochemical Control: The final product, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis.

Derivatization Strategies Utilizing the this compound Core

The primary amino group of 2-Pyrazin-2-yl-ethylamine is a versatile functional handle that allows for a wide array of chemical transformations. These derivatizations are key to incorporating the pyrazinylethyl motif into larger, more complex molecules.

N-Alkylation and Acylation Reactions

N-Alkylation: The primary amine can be converted into secondary or tertiary amines through reaction with alkylating agents such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid generated. Multiple alkylations can occur, and reaction conditions must be controlled to achieve the desired degree of substitution.

N-Acylation: The formation of an amide bond via N-acylation is a fundamental transformation. This is readily achieved by reacting the amine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct. reddit.comresearchgate.net This reaction can also be performed with carboxylic acids using a variety of modern coupling agents. A study on the N-acylation of a similar structure, N-(pyridin-2-ylmethyl)acetamide, demonstrated high yields using benzoyl chloride and a base. semanticscholar.org

The following table illustrates potential N-acylation products.

| Acylating Agent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | Acetamide | N-(2-(Pyrazin-2-yl)ethyl)acetamide |

| Benzoyl Chloride | Benzamide | N-(2-(Pyrazin-2-yl)ethyl)benzamide |

| Methyl Chloroformate | Carbamate | Methyl (2-(pyrazin-2-yl)ethyl)carbamate |

Formation of Amides, Sulfonamides, and Other Linkers

Building upon N-acylation, the 2-Pyrazin-2-yl-ethylamine core is an excellent nucleophile for forming various linkages crucial in medicinal chemistry and materials science.

Amides: Beyond acyl chlorides, amide bonds can be formed directly with carboxylic acids using coupling reagents. researchgate.netrsc.org Standard protocols include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with additives such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU. These methods are valued for their mild conditions and broad functional group tolerance. researchgate.netrsc.org

Sulfonamides: The reaction of the primary amine with various sulfonyl chlorides in the presence of a base yields stable sulfonamides. eurjchem.com This reaction is robust and provides access to a wide range of derivatives with diverse electronic and steric properties, depending on the R-group of the sulfonyl chloride (R-SO₂Cl). Direct synthesis from thiols is also possible under oxidative conditions. nih.gov

Ureas and Thioureas: Other important linkers include ureas and thioureas. These are readily synthesized by treating the amine with an appropriate isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S), respectively. The reaction is typically fast and high-yielding, proceeding without the need for a catalyst. organic-chemistry.orgorganic-chemistry.org

Cyclization Reactions for Novel Heterocyclic Scaffolds

The 2-Pyrazin-2-yl-ethylamine scaffold is an ideal precursor for constructing fused heterocyclic systems through intramolecular cyclization reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the aromatic ring. wikipedia.org In this case, the pyrazine ring acts as the aromatic component. Reaction of 2-Pyrazin-2-yl-ethylamine with an aldehyde (R-CHO) under acidic conditions leads to the formation of a tetrahydropyrido[3,4-b]pyrazine, a valuable heterocyclic scaffold. The reaction is a powerful tool for creating complex, fused-ring systems from simple precursors. beilstein-journals.orgjk-sci.com

Bischler-Napieralski Reaction: This reaction enables the synthesis of 3,4-dihydroisoquinoline analogues. nrochemistry.comwikipedia.org The process requires an N-acylated derivative of 2-Pyrazin-2-yl-ethylamine as the starting material. Treatment of this amide with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), induces an intramolecular electrophilic cyclization to yield a dihydropyrido[3,4-b]pyrazine. organic-chemistry.orgjk-sci.com This scaffold can be subsequently oxidized to the fully aromatic pyridopyrazine system.

These cyclization strategies demonstrate the utility of this compound as a building block for accessing novel and complex heterocyclic frameworks.

Introduction of Diverse Substituents on the Pyrazine Ring and Ethylamine Moiety

The strategic modification of the 2-pyrazin-2-yl-ethylamine core structure is pivotal for the exploration of its chemical space and the development of new molecular entities. Methodologies for introducing chemical diversity can be broadly categorized into two main areas: functionalization of the pyrazine ring and modification of the ethylamine moiety.

Functionalization of the Pyrazine Ring

The pyrazine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for substitution reactions. A common and effective strategy to introduce a variety of substituents is through the use of halogenated pyrazine intermediates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for this purpose. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups onto the pyrazine nucleus.

For instance, the synthesis of 2-amino-6-substituted-pyrazines can be achieved from N-substituted iminodiacetonitrile derivatives. This approach allows for the introduction of various R-groups, including those derived from substituted amines and alcohols, at the 6-position of the pyrazine ring.

A general scheme for the synthesis of substituted pyrazines from an iminodiacetonitrile derivative is presented below:

| Precursor | Reagent | Base | Product |

| XN(CH₂CN)₂ | R-NH₂ | Triethylamine | 2-amino-6-R-aminopyrazine |

| XN(CH₂CN)₂ | R-OH | Sodium Hydroxide | 2-amino-6-R-alkoxypyrazine |

Table 1: General synthesis of 2-amino-6-substituted-pyrazines.

Detailed research has demonstrated the feasibility of these transformations, with specific examples highlighting the versatility of this approach. For example, the reaction of an N-chloro-bis(cyanomethyl)amine with hydroxylamine hydrochloride, followed by treatment with a base, can yield 2,6-diaminopyrazine-1-oxide, a precursor that can be further functionalized.

Modification of the Ethylamine Moiety

The ethylamine side chain of this compound offers a reactive handle for a variety of chemical transformations, primarily targeting the primary amine group. Standard amine chemistry, including acylation, alkylation, and reductive amination, provides a direct route to a diverse range of derivatives.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids leads to the formation of the corresponding amides. This reaction is typically straightforward and can be used to introduce a wide variety of functional groups.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often the preferred method.

Reductive Amination: This powerful one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile and allows for the introduction of a vast array of alkyl and arylalkyl substituents.

The following table summarizes common transformations of the ethylamine side chain:

| Reaction Type | Reagents | Product Type |

| Acylation | R-COCl, (RCO)₂O | Amide |

| Alkylation | R-X | Secondary/Tertiary Amine |

| Reductive Amination | RCHO, RCOR', NaBH₃CN | Secondary/Tertiary Amine |

Table 2: Common modifications of the ethylamine side chain.

While specific examples detailing the yields and reaction conditions for the direct modification of 2-pyrazin-2-yl-ethylamine are not extensively documented in publicly available literature, the principles of these reactions are well-established in organic synthesis. The application of these standard methodologies to this specific scaffold is a logical and expected avenue for the generation of novel derivatives.

Biological and Pharmacological Investigations of 2 Pyrazin 2 Yl Ethylamine Hydrochloride Derivatives

Anticancer Activity Studies

Pyrazine (B50134) derivatives have been extensively documented for their activity against various human cancers. nih.gov Their molecular structure allows for diverse chemical modifications, leading to compounds that can inhibit enzymes, receptors, and other targets crucial for cancer cell proliferation and survival. researchgate.netnih.gov

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., A549 Lung Cancer, HeLa)

The cytotoxic potential of pyrazine derivatives has been demonstrated across a range of cancer cell lines. A notable study on acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives revealed their potent antiproliferative activities. One of the most promising compounds from this series, compound 17l , exhibited excellent cytotoxicity against A549 (non-small cell lung cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 0.98 µM and 1.28 µM, respectively. frontiersin.org

Similarly, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives, which contain a pyrazine-related heterocyclic core, also showed dose-dependent anticancer activity against the A549 cancer cell line. nih.gov Another class of pyrazine compounds, 3-amino-pyrazine-2-carboxamide derivatives, was evaluated for antiproliferative efficacy against several cancer cell lines, showing IC₅₀ values ranging from 1.88 µM to 26.69 µM depending on the specific cell line and compound structure. acs.org

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine | 17l | A549 (Lung) | 0.98 ± 0.08 | frontiersin.org |

| HeLa (Cervical) | 1.28 ± 0.25 | |||

| 3-amino-pyrazine-2-carboxamide | 18i | SNU-16 (Gastric) | 1.88 | acs.org |

| KMS-11 (Myeloma) | 3.02 | |||

| SW-780 (Bladder) | 2.34 |

Mechanisms of Antineoplastic Action

The anticancer effects of pyrazine derivatives are attributed to several mechanisms at the cellular and molecular level. nih.gov A primary mechanism is the induction of apoptosis, or programmed cell death. For instance, compound 17l , a acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivative, was found to induce late-stage apoptosis in A549 cells in a dose-dependent manner. frontiersin.org This compound also caused cell cycle arrest in the G0/G1 phase, effectively halting the proliferation of cancer cells. frontiersin.org

Investigations into other related derivatives, such as 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines, suggest that their anticancer effects may stem from different death mechanisms, including the inhibition of DNA synthesis and the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov The pyrazine ring is a core component of bortezomib, a therapeutic agent that functions by reversibly inhibiting the 26S proteasome, which leads to the dysregulation of proteins critical for cancer cell growth. mdpi.com

Targeted Therapy Approaches

The versatility of the pyrazine scaffold makes it a valuable component in the design of targeted cancer therapies. nih.gov Many pyrazine-based compounds act as kinase inhibitors, targeting specific enzymes that are overactive in cancer cells. nih.gov

For example, a series of 3-amino-pyrazine-2-carboxamide derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a role in tumor cell proliferation and survival. acs.org Molecular docking studies confirmed that these compounds bind to the ATP binding site of the FGFR kinase. acs.org Similarly, certain acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are important targets in cancer therapy. frontiersin.org Gilteritinib, a pyrazine derivative approved by the FDA, is a potent and selective inhibitor of FLT3 and AXL kinases for treating acute myeloid leukemia. nih.gov

Anti-Infective Research

In addition to their anticancer properties, pyrazine derivatives have demonstrated significant potential as anti-infective agents, with activity against a broad spectrum of pathogenic bacteria and fungi. tandfonline.com

Antibacterial Efficacy Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus)

Various classes of pyrazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of clinically relevant bacteria. A study on novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Compound 2e from this series exhibited superior activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. nih.gov

Another study investigated new pyrido[2,3-b]pyrazine derivatives, finding that a compound bearing two thiocarbonyl groups showed potent activity against S. aureus (MIC: 0.078 mg/ml), Bacillus cereus (MIC: 0.078 mg/ml), and E. coli (MIC: 0.625 mg/ml). imist.ma Furthermore, a series of pyrazine-2-carboxylic acid derivatives linked to piperazines was tested against a panel of microbes. rjpbcs.com Compound P4 in this series demonstrated the highest antimicrobial activity, with notable efficacy against S. aureus, E. coli, P. aeruginosa, and Bacillus subtilis. rjpbcs.com Molecular docking studies for this series suggested that the inhibition of GlcN-6-P synthase may be responsible for their antibacterial action. rjpbcs.com

| Derivative Class | Compound | S. aureus | E. coli | P. aeruginosa | B. cereus / B. subtilis | Source |

|---|---|---|---|---|---|---|

| triazolo[4,3-a]pyrazine | 2e | 32 µg/mL | 16 µg/mL | - | - | nih.gov |

| pyrido[2,3-b]pyrazine | Compound 1 (dithione) | 78 µg/mL | 625 µg/mL | - | 78 µg/mL (B. cereus) | imist.ma |

| pyrazine-2-carboxylic acid | P4 | - | 50 µg/mL | - | Effective | rjpbcs.com |

| P7, P9 | - | 50 µg/mL | 25 µg/mL | Effective |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger, F. specie)

The investigation into the anti-infective scope of pyrazine derivatives extends to their efficacy against pathogenic fungi. Pyrazine carboxamide derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger. Similarly, a study on pyrazine-2-carboxylic acid derivatives demonstrated that compounds P10 and P4 were highly effective against C. albicans, with a MIC value of 3.125 µg/mL. rjpbcs.com The presence of a free amino group on the pyrazine or an attached pyrimidine ring was suggested to contribute to this potent antifungal activity. rjpbcs.com Other studies on related heterocyclic compounds like 2-pyrazoline derivatives have also confirmed activity against A. niger and various Candida species, highlighting the general potential of such nitrogen-containing heterocyclic structures in developing new antifungal agents. nih.govnih.govresearchgate.net

Antitubercular Activity (Mycobacterium tuberculosis H37Rv)

The global health threat posed by tuberculosis, despite the availability of effective drugs, has driven research into novel therapeutic agents. Hybrid molecules incorporating a pyrazine scaffold have been designed and synthesized to target Mycobacterium tuberculosis. nih.gov In vitro screening of a series of these compounds against the H37Rv strain of M. tuberculosis revealed that several derivatives exhibit significant activity. nih.gov

Specifically, six compounds demonstrated notable antitubercular effects, with Minimum Inhibitory Concentration (MIC) values equal to or less than 6.25 µg/ml, comparable to the standard drug pyrazinamide (B1679903). nih.gov Further investigation into pyrazoline derivatives has also shown promising results. Certain pyrazolines containing chloro, nitro, or methoxy substituents have demonstrated superior antitubercular activity compared to the reference drug Streptomycin. doaj.org

| Compound | Target | Activity (MIC) | Reference |

| Pyrazine Hybrids (8a, 8b, 8c, 8d, 14b, 18) | M. tuberculosis H37Rv | ≤6.25 µg/ml | nih.gov |

| Pyrazoline Derivatives (4c, 4d, 4g) | M. tuberculosis H37Rv | 3.12 µg/mL | doaj.org |

Leishmanicidal and Trypanosomicidal Potentials

Leishmaniasis and Chagas disease, both neglected tropical diseases, currently have limited treatment options with significant side effects. nih.govsemanticscholar.org This has spurred the investigation of new therapeutic compounds, including derivatives of 2-Pyrazin-2-yl-ethylamine hydrochloride. A series of new 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine and benzoazine derivatives containing imidazole rings have been synthesized and evaluated for their in vitro activity against several Leishmania species (L. infantum, L. braziliensis, L. donovani) and Trypanosoma cruzi. semanticscholar.org

Several of these compounds exhibited noteworthy antiparasitic activity, with some showing a broad spectrum of action against multiple parasite species. semanticscholar.org The mechanism of action for some of these derivatives appears to be related to the inhibition of the parasites' iron superoxide dismutase (Fe-SOD) enzymes. nih.govsemanticscholar.org

| Compound Series | Target Parasites | Key Findings |

| Imidazole-containing azine and benzoazine derivatives | L. infantum, L. braziliensis, L. donovani, T. cruzi | Several compounds showed significant in vitro activity, with some active against multiple species. semanticscholar.org |

| Imidazole- and pyrazole-based benzo[g]phthalazine derivatives | L. infantum, L. braziliensis | All tested compounds were active in vitro and less toxic than the reference drug. researchgate.net |

Neurological and Neuropharmacological Research

The unique structural features of pyrazoline derivatives have made them a focus of research for the development of drugs targeting a range of neurological disorders.

Investigation in the Development of Drugs Targeting Neurological Disorders

Pyrazoline scaffolds are considered stable heterocyclic structures that are valuable in drug development. researchgate.net They have been investigated for their potential in treating a variety of neurological conditions, including anxiety and depression. nih.gov Certain 1,3,5-trisubstituted-2-pyrazolines have shown significant anti-anxiety and antidepressant effects in preclinical studies. nih.gov The development of selective and reversible inhibitors of monoamine oxidase (MAO) is a key area of this research. nih.gov

Modulation of Receptor Interactions and Signaling Pathways (e.g., Sigma-1 receptor, Monoamine oxidases)

Derivatives of this compound have been shown to interact with key receptors and enzymes in the central nervous system.

Sigma-1 Receptor: The sigma-1 receptor is a unique protein involved in various physiological processes, including learning, memory, and mood. nih.gov Certain piperidine-based derivatives have demonstrated dual activity as histamine H3 and sigma-1 receptor ligands. nih.gov This dual-targeting approach is being explored for the development of novel pain therapies.

Monoamine Oxidases (MAOs): MAOs are enzymes that play a crucial role in the metabolism of neurotransmitters. mdpi.com Inhibition of MAOs is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov A number of pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with some showing potent and selective inhibition of MAO-B. mdpi.comnih.gov Similarly, certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors of human MAO-B. nih.gov

| Compound Series | Target | Key Findings |

| Piperidine-based derivatives | Histamine H3 and Sigma-1 Receptors | Dual-acting ligands with potential for pain treatment. nih.gov |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase-B (MAO-B) | Potent and selective inhibitors with neuroprotective potential. mdpi.comnih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | Monoamine Oxidase-B (MAO-B) | Selective and reversible inhibitors for neurodegenerative disorders. nih.gov |

Applications in Neurodegenerative Disorders (e.g., Alzheimer's, Huntington's, Parkinson's, ALS)

The neuroprotective potential of pyrazoline derivatives is being actively investigated for various neurodegenerative diseases.

Alzheimer's Disease: Pyrazolines have been identified as inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation, both of which are hallmarks of Alzheimer's disease. researchgate.netnih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. nih.gov

Parkinson's Disease: As mentioned previously, the inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. mdpi.comnih.gov Several pyrazoline and related derivatives have shown potent and selective MAO-B inhibitory activity. mdpi.comnih.gov

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Pyrazine and pyrazoline derivatives have demonstrated potential in mitigating these processes.

A variety of pyrazine-modified natural product derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory and antioxidant effects. mdpi.comnih.gov The hybridization of pyrazine with other pharmacophores is a strategy being used to develop new anti-inflammatory agents with potentially fewer side effects than traditional therapies. ieasrj.com

In vitro studies of novel pyrazoline and pyrazole derivatives have demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals. nih.govresearchgate.net Some of these compounds have also shown potent inhibition of the lipoxygenase enzyme, which is involved in the inflammatory cascade. nih.govresearchgate.net

| Compound Class | Investigated Properties | Key Findings |

| Pyrazine-modified natural products | Anti-inflammatory, Antioxidant | Broad-spectrum activity with potential for improved safety profiles. mdpi.comnih.gov |

| Pyrazoline and Pyrazole derivatives | Anti-inflammatory, Antioxidant, Lipoxygenase inhibition | Strong inhibition of lipid peroxidation and potent lipoxygenase inhibitory activity. nih.govresearchgate.net |

Free Radical Scavenging Activity (e.g., DPPH, ABTS methods)

Derivatives of pyrazine and structurally related nitrogen-containing heterocyclic systems, such as pyrazolines, have been investigated for their antioxidant properties through free radical scavenging assays. lew.ronih.gov The most common methods employed for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. medcraveonline.comnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. medcraveonline.commdpi.com

In the DPPH assay, antioxidants reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, a change that can be measured by a decrease in absorbance at 517 nm. lew.ronih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced in the presence of an antioxidant. lew.ro

Studies on 3,5-disubstituted-2-pyrazoline derivatives, which share a core heterocyclic structure, have demonstrated notable antioxidant activity. For instance, compounds 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (designated as 2a) and 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (designated as 2b) were found to be potent radical scavengers. lew.ro Compound 2b, in particular, showed an efficient DPPH scavenging activity with a SC50 value of 9.91 µg/mL. lew.ro In the ABTS assay, both compounds 2a and 2b exhibited effective radical cation scavenging in a concentration-dependent manner and were found to be more potent than the standard antioxidant butylated hydroxytoluene (BHT). lew.ro

Table 1: DPPH and ABTS Radical Scavenging Activity of Pyrazoline Derivatives

| Compound | DPPH SC50 (µg/mL) | ABTS•+ Scavenging (%) at 5.0 µg/mL |

|---|---|---|

| 2a | - | 90.71% |

| 2b | 9.91 | 91.29% |

| BHT (Standard) | - | 88.34% |

| Ascorbic Acid (Standard) | - | 90.91% |

| Catechin (Standard) | - | 91.07% |

Data sourced from a study on pyrazoline and pyrazole derivatives. lew.ro

Anti-fibrotic Activity

Fibrosis is characterized by the excessive accumulation of extracellular matrix components, such as collagen. mdpi.com Certain derivatives of pyrazine-related heterocyclic compounds have been explored for their potential to inhibit this process. Research has focused on their ability to suppress the proliferation and activation of hepatic stellate cells (HSCs), which are key mediators in the development of liver fibrosis. nih.govnih.gov

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against an immortalized rat hepatic stellate cell line (HSC-T6). mdpi.comnih.gov The inhibitory activities were assessed using the MTT assay, and several compounds were found to have better anti-fibrotic potential than the clinical drug Pirfenidone. mdpi.comnih.gov

Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the most potent activities. mdpi.comnih.gov Further investigation showed that these compounds effectively inhibited the expression of Collagen type I alpha 1 (COL1A1), a major fibrotic marker, and reduced the content of hydroxyproline, a key component of collagen, in the cell culture medium. mdpi.comnih.gov These findings suggest that such compounds could suppress the production of collagen in vitro. mdpi.com

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives on HSC-T6 Cells

| Compound | IC50 (µM) |

|---|---|

| 12m | 45.69 |

| 12q | 45.81 |

| Pirfenidone (Control) | >100 |

| Bipy55'DC (Control) | >100 |

IC50 values represent the concentration required to inhibit 50% of cell proliferation. Data sourced from a study on 2-(pyridin-2-yl) pyrimidine derivatives. nih.gov

Anti-diabetic Research (e.g., Alpha-amylase inhibition)

One therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase. nih.gov Alpha-amylase is a key enzyme that breaks down polysaccharides into smaller sugars, leading to an increase in blood glucose levels. nih.gov Therefore, inhibitors of this enzyme are of significant interest in anti-diabetic research. researchgate.net

Various heterocyclic compounds, including pyrazole and pyrazolone derivatives, have been investigated for their α-amylase inhibitory potential. nih.govresearchgate.netajchem-a.com Research has shown that the inhibitory activity of these derivatives is often concentration-dependent. ajchem-a.com In one study, a series of newly synthesized pyrazole derivatives were tested for their ability to inhibit α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.com The results indicated that the inhibitory effect of the tested compounds increased as their concentration was raised from 25 to 75 µg/mL. ajchem-a.com One particular pyrazole derivative, referred to as compound B, demonstrated the most significant inhibitory efficacy, reaching up to 50% inhibition. ajchem-a.com

Table 3: Alpha-Amylase Inhibition by Pyrazole Derivatives

| Compound | Concentration (µg/mL) | Maximum Inhibition (%) |

|---|---|---|

| A (bis-chalcone precursor) | 25, 50, 75 | Increased with concentration |

| B (pyrazole derivative) | 25, 50, 75 | 50% |

| C (pyrazole derivative) | 25, 50, 75 | Increased with concentration |

| D (pyrazole derivative) | 25, 50, 75 | Increased with concentration |

Data reflects the in vitro inhibitory activity against purified α-Amylase. ajchem-a.com

Modulation of Ion Channels (e.g., Sodium Channel Modulators)

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. nih.gov The Na(v)1.8 channel subtype, in particular, is highly expressed in small-diameter sensory neurons and has been implicated in the pathophysiology of neuropathic and inflammatory pain. nih.gov Consequently, selective blockers of this channel are considered promising therapeutic agents for pain management, potentially with fewer adverse effects than non-selective VGSC blockers. nih.gov

Research in this area has led to the development and characterization of pyrazine-based compounds as potent sodium channel modulators. A series of 6-aryl-2-pyrazinecarboxamides were prepared and found to be potent blockers of the human Na(v)1.8 channel. nih.gov These derivatives also demonstrated the ability to block tetrodotoxin-resistant (TTx-r) sodium currents in rat dorsal root ganglia (DRG) neurons. nih.gov

Selected compounds from this pyrazine series displayed selectivity for the Na(v)1.8 channel over the human Na(v)1.2 channel. nih.gov An example from this series was shown to be orally bioavailable and produced antinociceptive activity in a rodent model of neuropathic pain following oral administration, highlighting the potential of pyrazine derivatives as therapeutic agents targeting specific sodium channel isoforms. nih.gov

Mechanistic Studies of Biological Activity

Enzyme Interaction and Inhibition Studies

The pyrazine (B50134) scaffold is a key feature in a variety of enzyme inhibitors. Studies on pyrazine derivatives have revealed inhibitory activity against several key enzymes.

Glucosamine-6-phosphate (GlcN-6-P) synthase: This enzyme is a target for antimicrobial and antidiabetic agents. nih.govnih.gov Molecular docking studies on novel pyrazine-2-carboxylic acid derivatives have shown good inhibition potential against GlcN-6-P synthase, suggesting that the inhibition of this enzyme may be responsible for the antibacterial activity of these compounds. rjpbcs.com

Fe-SOD (Iron Superoxide Dismutase): There is currently no available research specifically detailing the interaction between 2-Pyrazin-2-yl-ethylamine hydrochloride or its close derivatives and the enzyme Iron Superoxide Dismutase.

Checkpoint Kinase 1 (CHK1): CHK1 is a crucial kinase in the DNA damage response pathway and a target for cancer therapy. nih.gov A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and orally bioavailable CHK1 inhibitors. nih.gov Optimization of these pyrazine-based compounds has led to the identification of highly selective preclinical candidates. nih.govresearchgate.net For instance, compound CCT245737 demonstrated a half-maximal inhibitory concentration (IC₅₀) value of 1.4 nM and over 1,000-fold selectivity for CHK1 compared to CHK2 and CDK1. researchgate.net

| Compound | CHK1 IC₅₀ (nM) | Reference |

|---|---|---|

| CCT244747 | Potent inhibitor | nih.gov |

| CCT245737 | 1.4 ± 0.3 | researchgate.net |

| Hzf3L | 684 | researchgate.net |

Matrix Metalloproteinase-8 (MMP-8): MMPs are involved in the breakdown of the extracellular matrix and have been implicated in various diseases. nih.gov While some compounds reported as selective MMP-8 inhibitors were later found to be broad-spectrum inhibitors, the development of selective inhibitors is an active area of research. ucsd.edu The inhibition of MMPs, including MMP-2, MMP-8, and MMP-9, has been observed with various chemical agents, and this inhibition can be a valuable therapeutic effect. researchgate.net MMP-8, in particular, is a functional player in the pathology of several inflammatory disorders. nih.gov

Receptor Binding and Ligand Affinity Assessments

The ability of pyrazine derivatives to bind with high affinity to specific receptors has been demonstrated in several studies. For example, a series of piperazinylimidazo[1,2-a]pyrazines has been synthesized and evaluated for their affinity for alpha-adrenergic receptor subtypes. nih.gov

One compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, was found to be equipotent with the reference compound mianserin at the α2-adrenergic receptor but was approximately 70 times more selective for this receptor subtype. nih.gov The affinity of these compounds was determined by their ability to displace specifically bound radioligands from calf cerebral cortex homogenates. nih.gov

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (2a) | α2 (clonidine receptor) | Equipotent with mianserin | nih.gov |

Furthermore, structure-activity relationship studies on related heterocyclic compounds, such as 2-aminopyrimidines, have led to the development of ligands with high affinity for the human histamine H3 receptor (hH₃R). nih.gov These studies highlight how modifications to the core heterocyclic structure and its substituents can result in high affinity and selectivity for specific receptor targets. nih.gov

Investigation of Metabolic Pathways Influenced by the Compound

Direct evidence on how this compound influences specific metabolic pathways in organisms is not well-documented. However, the metabolic pathways that lead to the biosynthesis of pyrazines are understood in certain microorganisms. For instance, tetramethylpyrazine (TTMP) is synthesized from precursors such as acetoin (3-hydroxy-2-butanone) and ammonia. nih.gov Several microorganisms, including Bacillus subtilis, can metabolically produce acetoin and subsequently TTMP. nih.gov This indicates that organisms possess metabolic pathways that can process pyrazine-related structures.

Cellular Pathway Modulation

Pyrazine derivatives have been shown to modulate key cellular pathways, often as a consequence of their enzyme-inhibiting activity.

A primary example is the modulation of the DNA damage response pathway by pyrazine-based CHK1 inhibitors. nih.gov By inhibiting CHK1, these compounds prevent the cell cycle from halting in response to DNA damage, which can be a therapeutic strategy in cancer treatment, particularly in tumors with defects in other cell cycle checkpoints. nih.gov

Additionally, some ligustrazine–curcumin hybrids containing a pyrazine structure have been shown to inhibit the expression of thioredoxin reductase (TrxR). mdpi.com This inhibition leads to the accumulation of reactive oxygen species (ROS) within cells, which can promote apoptosis in cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of pyrazine derivatives and their biological activity is crucial for the design of more potent and selective compounds.

Modifications to the pyrazine ring itself have a significant impact on biological efficacy. Studies on pyrazinoic acid analogs, developed as potential antimycobacterial agents, have shown that substitutions on the ring can dramatically improve potency. nih.gov For example, adding alkylamino groups at the 3 and 5 positions of pyrazinoic acid resulted in analogs that were 5 to 10 times more potent than the parent compound. nih.gov

The pyrazine ring is a bioisostere of naturally occurring compounds like nicotinamide and pyrimidine nucleic bases, which can be essential for biological action in smaller molecules. researchgate.net In larger, more complex molecules, the introduction of a pyrazine ring imparts specific chemical and physicochemical properties, such as a basic and slightly aromatic character, that can enhance biological interactions. researchgate.netscispace.com

The side chains attached to the pyrazine ring play a critical role in determining the compound's biological activity and properties. While specific SAR data for the ethylamine (B1201723) chain of this compound is not available, general principles from related compounds can be applied.

The ethylamine side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for forming hydrogen bonds and ionic interactions with biological targets like enzyme active sites or receptors. The lipophilicity and steric bulk of side chains are known to influence binding affinity and potency. acs.org For some pyrazine analogs, increased lipophilicity at certain positions on a side chain leads to enhanced binding affinity. acs.org

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrazine-containing compounds can be significantly modulated by the introduction of various substituents onto the pyrazine ring. While direct structure-activity relationship (SAR) studies on this compound are not extensively available in the reviewed literature, general principles derived from related pyrazine derivatives, such as pyrazinoic acid analogs, can provide valuable insights into the potential effects of substitution on potency and selectivity.

Alterations to the pyrazine ring of pyrazinoic acid analogs have demonstrated that even minor changes can lead to a significant reduction in activity. For instance, replacing one of the nitrogen atoms in the pyrazine ring with a CH moiety is tolerated to some extent, whereas constitutional isomers like pyrimidines and pyridazines are only weakly active or inactive. This suggests that the specific arrangement of nitrogen atoms within the aromatic ring is crucial for biological activity.

Furthermore, modifications to functional groups attached to the pyrazine ring have a profound impact. For pyrazinoic acid analogs, replacement of the carboxylic acid moiety with common bioisosteres such as tetrazole, thioamide, sulfonamide, or an N-acetyl sulfonamide leads to inactive or weakly active compounds. This highlights the critical role of the carboxylic acid group for the activity of these specific analogs.

In a broader context of pyrazine derivatives, the introduction of bulky aryl substituents has been shown to reduce the solubility of the compounds, which can negatively impact their biological potency.

These findings from related pyrazine compounds underscore the sensitivity of the biological activity to structural modifications. It can be inferred that substituents on the pyrazine ring of this compound would likely influence its biological potency and selectivity through a combination of electronic, steric, and hydrophobic effects. The precise nature of these effects would need to be determined through dedicated synthesis and biological evaluation of a series of substituted analogs.

Computational and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 2-Pyrazin-2-yl-ethylamine hydrochloride, to the binding site of a target protein.

In studies involving pyrazine (B50134) derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and understanding key molecular interactions. For instance, docking studies on various pyrazine derivatives have revealed their potential to bind with targets like the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net These simulations model the interaction between the small molecule and the protein's active site at an atomic level, helping to explain the fundamental biochemical processes involved. researchgate.net The primary interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitrogen atoms within the pyrazine ring frequently act as hydrogen bond acceptors, a crucial feature for ligand-receptor recognition. researchgate.net

For this compound, docking simulations would involve preparing the 3D structure of the ligand and docking it into the active sites of various known protein targets. The results, often expressed as a docking score (e.g., in kcal/mol), help rank potential targets. The analysis of the resulting poses can reveal specific interactions, such as the pyrazine ring forming hydrogen bonds with amino acid residues like glutamine or aspartate, and the ethylamine (B1201723) side chain engaging in electrostatic or polar interactions. researchgate.netnih.gov This information is critical for lead optimization and designing more potent and selective analogs.

Table 1: Example of Molecular Docking Results for Pyrazine Derivatives Against M. tuberculosis InhA Protein Note: This table presents data for illustrative pyrazine-2-carboxylic acid derivatives to demonstrate the output of docking studies, as specific data for this compound is not available.

| Compound | Rerank Score (kcal/mol) | Key Interactions Observed |

| 1a (Aromatic side chain) | -80.5121 | Hydrogen bonding, π-π stacking |

| 1b (Cyclic side chain) | -75.9345 | Hydrogen bonding |

| 1c (Aliphatic side chain) | -86.4047 | Hydrogen bonding, π-π interaction |

| Source: Adapted from research on pyrazine-2-carboxylic acid derivatives. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical properties such as electronic, steric, and hydrophobic features—QSAR models can predict the activity of new, untested compounds.

QSAR studies on pyrazine derivatives have been successfully applied to predict various biological activities, from odor modalities to receptor antagonism. nih.govnih.gov For example, a QSAR study on alkylpyrazines found that both electronic and topological features, including the role of the two nitrogen atoms, contribute significantly to their odor strength. nih.gov In another study on arylbenzofuran derivatives containing a pyrazine ring, descriptors related to the count of carbon and nitrogen atoms and electrotopological state indices were found to be important for histamine H3 receptor antagonistic activity.

A QSAR model for this compound and its analogs would involve:

Data Set Preparation: Compiling a series of pyrazine-ethylamine derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets. nih.govmdpi.com

Such a model could predict the biological activity of novel derivatives, guiding synthetic efforts toward more potent compounds.

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Desired Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | Close to 1.0 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 for a good model |

| pred_r² (External r²) | Measures the predictive ability of the model for an external test set. | > 0.6 for a good model |

| F-test (Fischer's value) | Indicates the statistical significance of the model. | High value |

| Source: General principles of QSAR modeling. mdpi.com |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. Once a pharmacophore model is generated, it can be used as a 3D query to screen large compound databases (virtual screening) to identify new molecules with the potential for similar biological activity. nih.gov

For pyrazine-containing compounds, pharmacophore modeling has been used to design novel inhibitors for targets like histone deacetylase 2 (HDAC2). nih.gov In one such study, a pharmacophore model was generated based on known benzamide inhibitors. The best model consisted of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), a ring aromatic (RA), and hydrophobic (HY) features. nih.gov The pyrazine moiety often maps onto HBA or RA features, highlighting its importance for binding. nih.gov This pharmacophore was then used to screen databases, leading to the identification of novel potential HDAC2 inhibitors.

For this compound, a ligand-based pharmacophore could be developed if a set of structurally similar active compounds is available. The model would likely include a hydrogen bond acceptor feature for the pyrazine nitrogens, a positive ionizable feature for the amine group, and an aromatic ring feature. This model could then be employed in a virtual screening campaign to discover new chemical scaffolds that fit the required pharmacophoric features, potentially leading to the discovery of novel drug candidates. nih.govresearchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) and reactivity of molecules. imist.ma DFT calculations can provide valuable insights into a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.net

DFT has been applied to various pyrazine derivatives to understand their properties. For example, studies have used DFT to calculate quantum chemical descriptors for QSPR models of pyrazine odor thresholds. researchgate.netijournalse.org Other research has employed DFT to study the corrosion inhibition properties of pyrazine derivatives, calculating parameters like electronegativity, global hardness, and the fraction of electrons transferred to a metal surface. researchgate.net These calculations help to explain the interaction between the inhibitor molecule and the metal. researchgate.net

For this compound, DFT studies could be used to:

Analyze the Molecular Electrostatic Potential (MEP): To identify the electron-rich (negative potential, likely on the pyrazine nitrogens) and electron-poor (positive potential) regions of the molecule, which are crucial for intermolecular interactions.

Determine HOMO and LUMO Energies: The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Predict Reactivity Indices: DFT can be used to calculate global reactivity descriptors that help in understanding the molecule's behavior in chemical reactions. nih.gov

These theoretical calculations provide a fundamental understanding of the electronic properties that govern the molecule's interactions with biological targets. chemrxiv.orgnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing detailed information on the conformational changes, stability of the complex, and the role of solvent molecules. nih.gov

MD simulations have been used to study pyrazine-based compounds to explore their binding modes and interaction stability. For instance, MD simulations have been employed to investigate the interaction of pyrazine derivatives with protein kinase C embedded in a lipid membrane, a scenario too complex for standard docking approaches. nih.gov These simulations can reveal how the ligand orients itself and maintains key interactions within the binding site over a period of nanoseconds to microseconds. nih.gov In other studies, MD simulations have been used to explore the most likely binding mode of pyrazole-containing derivatives with target proteins like Hsp90α. researchgate.net

For the this compound-target complex identified through docking, an MD simulation would provide deeper insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess the stability of the binding pose.

Key Interactions: Analyzing the simulation trajectory can confirm which hydrogen bonds and hydrophobic contacts are stable and persistent throughout the simulation.

Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit.

This dynamic information is invaluable for validating docking results and gaining a more realistic understanding of the ligand-receptor binding event. researchgate.net

Advanced Analytical Techniques in Research of 2 Pyrazin 2 Yl Ethylamine Hydrochloride

Spectroscopic Characterization Methodologies in Research

Spectroscopic methods are the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal intricate details about atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the complete characterization of 2-Pyrazin-2-yl-ethylamine hydrochloride.

In the ¹H NMR spectrum, the protons of the pyrazine (B50134) ring are expected to produce signals in the aromatic region, typically between δ 8.5 and 8.7 ppm. The ethyl side chain protons would appear as two distinct triplets, one for the methylene (B1212753) group adjacent to the pyrazine ring (around δ 3.2 ppm) and another for the methylene group next to the ammonium (B1175870) group (around δ 3.3 ppm). The protons on the nitrogen of the ammonium group would likely present as a broad signal due to hydrogen bonding and exchange.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the pyrazine ring are anticipated to resonate in the downfield region of the spectrum, generally between δ 142 and 147 ppm. The two methylene carbons of the ethylamine (B1201723) side chain would be found in the more upfield region, with predicted chemical shifts around 38 and 40 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | ~8.5 - 8.7 | ~142 - 147 |

| -CH₂- (adjacent to pyrazine) | ~3.2 | ~38 |

| -CH₂- (adjacent to NH₃⁺) | ~3.3 | ~40 |

| -NH₃⁺ | Broad, variable | N/A |

Mass Spectrometry (MS, LC-MS, UPLC-MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and providing structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the analysis of complex mixtures and the confirmation of molecular identity. The molecular weight of the free base, 2-(pyrazin-2-yl)ethan-1-amine, is 123.16 g/mol . A key fragmentation pathway for this compound involves the cleavage of the bond between the two carbon atoms of the ethyl side chain, leading to the formation of a stable pyrazinylmethyl cation.

| m/z | Possible Fragment Ion |

|---|---|

| 123 | [M]⁺ (Molecular ion of the free base) |

| 94 | [M - C₂H₅N]⁺ |

| 81 | [Pyrazine-CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the pyrazine ring, the aliphatic ethyl chain, and the primary ammonium group. The presence of the hydrochloride salt is typically indicated by a broad absorption in the 2800-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (Ammonium salt) | ~3000-2800 (broad) |

| C-H stretch (Aromatic/Pyrazine) | ~3100-3000 |

| C-H stretch (Aliphatic) | ~2960-2850 |

| C=N and C=C stretch (Pyrazine ring) | ~1600-1400 |

| N-H bend (Ammonium salt) | ~1600-1500 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation of compounds from mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both qualitative and quantitative analysis. For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This would involve a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase, often a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and an acid such as trifluoroacetic acid to ensure good peak shape. The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique, often used for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate typically serves as the stationary phase. For this compound, a mobile phase consisting of a mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent (such as dichloromethane (B109758) or hexane) would be suitable. The addition of a small amount of a base like triethylamine (B128534) can help to prevent peak tailing. The separated components are visualized as spots on the plate, often with the aid of UV light.

Potential Applications in Agricultural Chemistry

Role as a Building Block for Agrochemicals

The pyrazine (B50134) moiety is a recognized pharmacophore in various biologically active molecules. In the context of agrochemicals, the incorporation of the 2-Pyrazin-2-yl-ethylamine hydrochloride structure can lead to the development of novel pesticides and herbicides with unique modes of action. The primary amine group of the ethylamine (B1201723) side chain serves as a key functional handle for chemists to introduce a wide array of substituents, thereby fine-tuning the biological activity and physical properties of the resulting agrochemical.

The synthesis of new active ingredients for crop protection often involves the strategic combination of different chemical fragments to optimize efficacy and selectivity. Pyrazine derivatives, in general, have been noted for their herbicidal and pesticidal properties. While specific, publicly documented large-scale synthesis of commercial agrochemicals using this compound as a starting material is not widespread, its structural motifs are present in patented compounds with potential agricultural applications. The versatility of this compound allows for its integration into various synthetic pathways, making it a compound of interest for research and development in the agrochemical industry.

Enhancement of Pesticide and Herbicide Effectiveness

Beyond its role as a synthetic intermediate, there is growing interest in the potential for this compound and its derivatives to act as synergists, enhancing the efficacy of existing pesticides and herbicides. Synergists are compounds that, while having little to no pesticidal activity on their own, can increase the potency of an active ingredient. The mechanism of such enhancement often involves the inhibition of metabolic pathways within the target pest or weed that would normally break down the active pesticide or herbicide.

Although direct and detailed research on this compound as a commercial synergist is limited in publicly available literature, the broader class of pyrazine-containing compounds has been investigated for such properties. The nitrogen atoms in the pyrazine ring can interact with enzymatic systems in target organisms, potentially disrupting their ability to detoxify chemical agents. This can lead to a higher effective concentration of the pesticide or herbicide at its target site, resulting in improved pest or weed control. Further research is warranted to fully elucidate the synergistic potential of this specific compound and to identify optimal combinations with current agrochemical formulations.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The pyrazine (B50134) moiety is a well-established pharmacophore present in numerous approved drugs and experimental agents. mdpi.comnih.gov Future research will likely focus on leveraging 2-Pyrazin-2-yl-ethylamine hydrochloride as a versatile scaffold to synthesize novel derivatives targeting a range of diseases. The known biological activities of pyrazine compounds, including anticancer, anti-inflammatory, and antibacterial effects, provide a strong rationale for this exploration. nih.govtandfonline.comresearchgate.net

Research efforts can be directed towards designing and synthesizing derivatives with enhanced potency and selectivity. For instance, studies on various pyrazine hybrids have demonstrated significant cytotoxic activity against several cancer cell lines. mdpi.comnih.govnih.gov By strategically modifying the core structure of this compound, researchers can develop new chemical entities with improved pharmacological profiles.

Table 1: Selected Experimental Pyrazine Derivatives and Their Anticancer Activity

| Compound | Cancer Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| Compound 46 | MCF-7 (Breast Cancer) | 9.1 | mdpi.com |

| Compound 48 | BEL-7402 (Liver Cancer) | 10.74 | mdpi.com |

| Compound 89 | MCF-7 (Breast Cancer) | 10.43 | mdpi.com |

| Compound 17l | A549 (Lung Cancer) | 0.98 | nih.gov |

| Compound 17l | MCF-7 (Breast Cancer) | 1.05 | nih.gov |

| Compound 13a | A549 (Lung Cancer) | 17 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Exploration of Undiscovered Biological Activities

While the anticancer and antimicrobial properties of pyrazines are extensively studied, the full biological spectrum of derivatives from this compound remains largely untapped. nih.govresearchgate.net Future investigations should include broad-based screening of new derivatives to uncover novel bioactivities.

Key areas for exploration include neuropharmacology and agricultural science. chemimpex.com For example, cinnamic acid–pyrazine hybrids have shown potential in neurovascular protection. nih.gov In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can accelerate the discovery process by identifying potential biological targets and predicting the drug-like properties of new compounds before synthesis. doaj.org

Table 2: Potential Areas for Bioactivity Screening of this compound Derivatives

| Research Area | Rationale/Potential Application |

|---|---|

| Neuropharmacology | Targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net |

| Antiviral Agents | Development of new treatments for viral infections. nih.gov |

| Cardiovascular Agents | Potential for relaxing cardiovascular smooth muscle. tandfonline.com |

| Agricultural Chemistry | Use in formulating more effective and targeted pesticides and herbicides. chemimpex.comresearchgate.net |

| Enzyme Inhibition | Screening against various enzymes, such as carbonic anhydrases or kinases, involved in disease pathways. nih.govresearchgate.net |

Advanced Delivery Systems for this compound Derivatives

The ultimate therapeutic efficacy of a drug is dependent not only on its intrinsic activity but also on its delivery to the target site. The favorable solubility and stability of this compound make its derivatives suitable candidates for incorporation into advanced drug delivery systems. chemimpex.com Future research should explore nanoformulations to enhance the bioavailability, targeting ability, and controlled release of these compounds. mdpi.comnih.gov

Nanocarriers such as liposomes, micelles, polymeric nanoparticles, and dendrimers can be employed to improve the pharmacokinetic profiles of pyrazine-based drugs. nih.govresearchgate.net These systems can protect the drug from premature degradation, increase its circulation time, and facilitate targeted delivery to specific tissues or cells, thereby maximizing therapeutic effects while minimizing systemic toxicity. nih.gov For instance, composite nanoparticles have shown significant potential as effective delivery vehicles for bioactive compounds. mdpi.com

Synergistic Effects with Existing Therapeutic Modalities

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Future studies should investigate the potential synergistic effects of novel this compound derivatives when used in combination with existing therapeutic agents.

For example, a pyrazine derivative has been shown to significantly improve the cytotoxicity of paclitaxel (B517696) in resistant cancer cells, suggesting a role in overcoming drug resistance. mdpi.comnih.gov By combining a novel pyrazine-based agent with a standard chemotherapeutic drug, it may be possible to achieve a greater therapeutic effect at lower doses, potentially reducing side effects and combating the development of resistance. Similar strategies could be explored in infectious diseases by combining new pyrazine-based antibacterial agents with existing antibiotics.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve cost-effectiveness. Future research should focus on developing sustainable and efficient synthetic routes for this compound derivatives.

This includes the development of one-pot synthesis methods, the use of environmentally benign solvents and catalysts, and the minimization of waste products. tandfonline.comresearchgate.net For instance, biocatalytic methods using enzymes have been developed for the synthesis of pyrazinamide (B1679903) derivatives, offering a greener alternative to traditional chemical methods. nih.gov Adopting such approaches for derivatives of this compound would not only be environmentally responsible but could also streamline production and reduce costs. tandfonline.comresearchgate.net The use of efficient coupling reactions, such as those catalyzed by palladium, or tandem oxidation processes can also contribute to more sustainable synthetic pathways. tandfonline.com

Q & A

Q. What safety measures are essential when handling 2-Pyrazin-2-yl-ethylamine hydrochloride to prevent occupational exposure?

Researchers must wear nitrile gloves inspected prior to use and a full protective suit to avoid skin contact. Respiratory protection using NIOSH-approved P95 respirators is recommended when aerosolization is possible. Work should be conducted in a fume hood, and disposal protocols must prevent environmental release (e.g., avoiding drainage systems) .

Q. Which analytical techniques are most reliable for confirming the molecular identity of this compound?

High-resolution mass spectrometry (HRMS) is critical, as the exact mass of 195.00178 Da (for the dihydrochloride form) provides unambiguous molecular confirmation. Pair this with ¹H/¹³C NMR to verify the pyrazine ring protons (δ 8.3–8.6 ppm) and ethylamine chain (δ 2.9–3.1 ppm) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months, with periodic HPLC analysis to detect degradation products. Compare results with baseline data stored at -20°C. Use kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .

Advanced Research Questions

Q. How should researchers design crystallization experiments to determine the solid-state structure of this compound?

Use vapor diffusion with ethanol/water mixtures at 4°C to grow single crystals. Employ SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution restraints. Validate hydrogen positions via difference Fourier maps and apply anisotropic displacement parameters for non-H atoms .

Q. What statistical approaches are appropriate for analyzing discrepancies in repeated synthesis yields of this compound?

Apply ANOVA to identify significant variability across reaction batches, focusing on factors like temperature (±2°C) and stirring rates. Use Grubbs’ test to detect outliers in yield data, followed by mechanistic studies (e.g., in situ IR monitoring) to pinpoint kinetic inconsistencies .

Q. How can researchers address conflicting solubility data reported for this compound in aqueous versus organic solvents?

Conduct phase-solubility diagrams using the shake-flask method at controlled pH (2.0–7.4) and temperatures (25–40°C). Compare with HPLC-derived solubility assays, ensuring equilibration times ≥24 hours. Analyze discrepancies via Pearson correlation to identify solvent-specific hydration effects .

Q. What strategies mitigate by-product formation during the synthesis of this compound?